2-(2-Oxochromen-3-yl)ethyl acetate 2-(2-Oxochromen-3-yl)ethyl acetate
Brand Name: Vulcanchem
CAS No.: 7151-73-7
VCID: VC19729646
InChI: InChI=1S/C13H12O4/c1-9(14)16-7-6-11-8-10-4-2-3-5-12(10)17-13(11)15/h2-5,8H,6-7H2,1H3
SMILES:
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol

2-(2-Oxochromen-3-yl)ethyl acetate

CAS No.: 7151-73-7

Cat. No.: VC19729646

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Oxochromen-3-yl)ethyl acetate - 7151-73-7

Specification

CAS No. 7151-73-7
Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
IUPAC Name 2-(2-oxochromen-3-yl)ethyl acetate
Standard InChI InChI=1S/C13H12O4/c1-9(14)16-7-6-11-8-10-4-2-3-5-12(10)17-13(11)15/h2-5,8H,6-7H2,1H3
Standard InChI Key LAPPZRPGVSNZCR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCC1=CC2=CC=CC=C2OC1=O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(2-Oxochromen-3-yl)ethyl acetate belongs to the benzopyrone family, featuring a fused benzene and pyrone ring system. The ethyl acetate substituent at the 3-position introduces steric and electronic modifications that influence its reactivity and interactions with biological targets. The compound’s IUPAC name, ethyl 2-(2-oxo-2H-chromen-3-yl)acetate, reflects its ester-functionalized chromene core.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
SolubilitySoluble in organic solvents (e.g., acetone, ethanol)
StabilityStable under ambient conditions

The ester group enhances solubility in polar aprotic solvents, facilitating its use in synthetic chemistry .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis typically involves coupling a coumarin precursor with ethyl acetate or its derivatives. For example, 3-acetylcoumarin may undergo bromination followed by nucleophilic substitution with ethyl acetate in the presence of a base like potassium carbonate . Reaction conditions (e.g., reflux in ethanol at 80°C for 6–8 hours) optimize yield and purity.

Industrial Production

Scaled-up production employs continuous flow reactors to enhance efficiency. Automated purification systems, such as column chromatography or recrystallization from ethanol-water mixtures, ensure high-purity batches. Industrial protocols prioritize cost-effectiveness while maintaining yields exceeding 75% .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis in macrophages, with IC₅₀ values comparable to ibuprofen . Its chromene core likely interacts with the COX-2 active site, while the ethyl acetate group modulates membrane permeability.

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of bacterial cell membranes via electrostatic interactions with lipid bilayers .

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors. For instance, substituting the ethyl acetate group with aminopyridine moieties yields derivatives with enhanced VEGFR-2 binding affinity (Kd = 12 nM) .

Material Science

Its fluorescence properties (λₑₓ = 360 nm, λₑₘ = 450 nm) make it suitable for designing pH-sensitive sensors . Functionalization with polyethylene glycol (PEG) chains improves aqueous stability for biomedical imaging .

Comparative Analysis with Related Coumarins

3-(Bromoacetyl)coumarin Derivatives

Bromine substitution at the acetyl group increases electrophilicity, enabling faster nucleophilic substitutions (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for ethyl acetate derivatives) . This enhances utility in synthesizing heterocycles but reduces metabolic stability .

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